4-(Difluoromethoxy)benzene-1,2-diamine
Overview
Description
4-(Difluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H8F2N2O It is a derivative of benzene, featuring two amino groups (-NH2) and a difluoromethoxy group (-OCF2H) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitro-1,2-difluoromethoxybenzene with hydrazine hydrate in the presence of a catalyst such as Raney Nickel . The reaction is carried out under alkaline conditions, often using sodium hydroxide (NaOH) to maintain the pH.
Industrial Production Methods
Industrial production methods for 4-(Difluoromethoxy)benzene-1,2-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(Difluoromethoxy)benzene-1,2-dinitro.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Difluoromethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid
- 4-(Difluoromethoxy)-2-nitroaniline
- 2-Amino-5-(difluoromethoxy)benzoic acid
Uniqueness
4-(Difluoromethoxy)benzene-1,2-diamine is unique due to the presence of both difluoromethoxy and amino groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(difluoromethoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBDLKBKKHPPQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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